

# Application Notes: Utilizing ENPP-1-IN-14 to Study and Inhibit Cancer Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Enpp-1-IN-14 |           |
| Cat. No.:            | B12409671    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane enzyme that has emerged as a critical regulator of anti-tumor immunity and a key driver of cancer progression and metastasis.[1][2] High expression of ENPP1 is correlated with poor prognosis and increased metastatic disease in various cancers, including breast, lung, and prostate cancer.[1][2][3] ENPP1's primary pro-tumorigenic function involves the hydrolysis of the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway.[1][4] By degrading extracellular cGAMP, ENPP1 dampens STING-mediated anti-tumor immunity, creating an immunologically "cold" tumor microenvironment that facilitates immune evasion and dissemination.[1][5][6]

**ENPP-1-IN-14** is a potent and specific small-molecule inhibitor of ENPP1.[7][8] These application notes provide a comprehensive overview of how **ENPP-1-IN-14** can be utilized as a research tool to investigate the mechanisms of metastasis and to evaluate a promising therapeutic strategy for inhibiting it.

## Mechanism of Action: How ENPP1 Inhibition Counters Metastasis

ENPP1 promotes metastasis through several interconnected mechanisms. By inhibiting ENPP1, **ENPP-1-IN-14** reverses these effects.



• Reactivation of the cGAMP-STING Pathway: Chromosomally unstable tumor cells often leak DNA into the cytosol, which is detected by the enzyme cGAS, leading to the production of cGAMP.[6] While cGAMP can activate the STING pathway to trigger a robust anti-tumor Type I Interferon response, cancer cells evade this by exporting cGAMP, where it is degraded by ENPP1 on the cell surface.[4] ENPP-1-IN-14 blocks this degradation, increasing the local concentration of cGAMP, which can then be taken up by immune cells in the tumor microenvironment (TME) to activate STING signaling.[2][4] This turns a "cold," immune-suppressed tumor into a "hot," immune-infiltrated one, making it susceptible to immune-mediated clearance and preventing metastatic seeding.[1][5]



Click to download full resolution via product page

Caption: ENPP1 inhibition restores STING signaling.

Modulation of the Adenosine Pathway and EMT: Beyond cGAMP, ENPP1 can hydrolyze ATP
to generate AMP, a precursor for the immunosuppressive molecule adenosine.[9] Adenosine
in the TME can promote cancer cell migration.[10] Furthermore, ENPP1 activity has been
linked to the induction of Epithelial-Mesenchymal Transition (EMT), a process where cancer
cells acquire migratory and invasive properties.[3] Inhibition of ENPP1 can therefore reduce
adenosine-mediated immunosuppression and reverse EMT phenotypes.[3]





Click to download full resolution via product page

Caption: Multifaceted pro-metastatic roles of ENPP1.

## **Quantitative Data and In Vivo Efficacy**

The potency of **ENPP-1-IN-14** and other representative ENPP1 inhibitors has been characterized both biochemically and in cell-based assays. In vivo studies have demonstrated that ENPP1 inhibition leads to significant anti-tumor and anti-metastatic effects.

Table 1: Potency of Selected ENPP1 Inhibitors

| Inhibitor    | IC <sub>50</sub> Value | Assay Type                 | Reference(s) |
|--------------|------------------------|----------------------------|--------------|
| ENPP-1-IN-14 | 32.38 nM               | Recombinant<br>Human ENPP1 | [7][8][11]   |
| Enpp-1-IN-20 | 0.09 nM                | Cell-free                  | [12]         |
| Enpp-1-IN-20 | 8.8 nM                 | Cell-based                 | [12]         |
| AVA-NP-695   | 14 ± 2 nM              | Enzymatic Assay            | [3]          |



| STF-1623 | 1.4 nM | Native ENPP1 |[13] |

Table 2: Summary of Preclinical In Vivo Studies

| Cancer Model                                | Approach                                       | Key Findings                                                                 | Reference(s) |
|---------------------------------------------|------------------------------------------------|------------------------------------------------------------------------------|--------------|
| Breast Cancer<br>(4T1)                      | ENPP1 Knockout <i>l</i> Catalytic Inactivation | Slowed primary<br>tumor growth;<br>Abolished<br>metastasis.                  | [1][6]       |
| Breast Cancer (4T1)                         | ENPP1 inhibitor (AVA-NP-695)                   | Superior tumor growth inhibition; Reduced lung metastasis.                   | [3]          |
| Colon Cancer (MC38, CT26)                   | ENPP1 inhibitor (STF-1623)                     | Slowed primary tumor growth; Synergized with anti-PD-L1.                     | [4]          |
| Breast, Pancreatic,<br>Colon, Brain Cancers | ENPP1 inhibitor (STF-<br>1623)                 | Suppressed tumor growth and metastases; Induced durable anti-tumor immunity. | [4][14]      |

| Generic Tumor Model | **ENPP-1-IN-14** (50 mg/kg, IP, BID) | Significantly inhibited tumor growth. |[7] |

## **Experimental Protocols**

Here we provide detailed protocols for assessing the impact of **ENPP-1-IN-14** on cancer cell invasion in vitro and metastasis in vivo.

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers uncover on/off switch for breast cancer metastasis ecancer [ecancer.org]
- 6. Turning Off Metastasis in Breast Cancer | The Scientist [the-scientist.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enpp-1-IN-14 MedChem Express [bioscience.co.uk]
- 9. Metastasis and immune evasion from extracellular cGAMP hydrolysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enpp-1-IN-14 | CymitQuimica [cymitquimica.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Utilizing ENPP-1-IN-14 to Study and Inhibit Cancer Metastasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409671#enpp-1-in-14-application-in-studying-metastasis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com